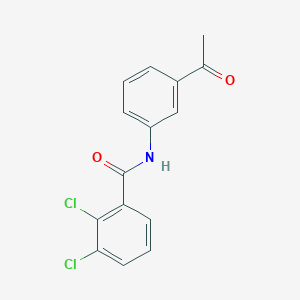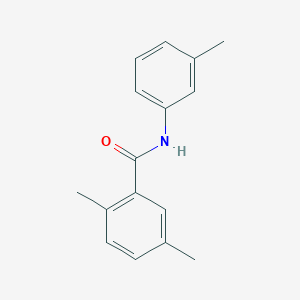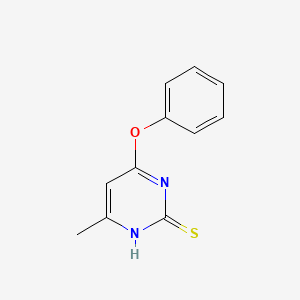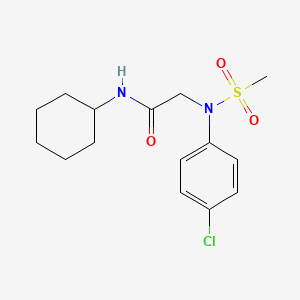![molecular formula C16H14N4OS B5798000 N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTA is a thiazolylphenylacetamide derivative that has been synthesized using various methods, including the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole.
Mécanisme D'action
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to increase histone acetylation, which can lead to changes in gene expression. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide also has some limitations. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide may have off-target effects, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One area of research is the development of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide analogs with improved pharmacological properties. Another area of research is the investigation of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's potential as a diagnostic tool for various diseases. Additionally, further research is needed to understand the mechanisms underlying N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's biological effects and to identify new targets for N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide-based therapies.
In conclusion, N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been synthesized using various methods and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments, but it also has some limitations. Future research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide will focus on developing N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide analogs with improved pharmacological properties, investigating N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's potential as a diagnostic tool, and further understanding the mechanisms underlying N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide's biological effects.
Méthodes De Synthèse
The synthesis of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide as a white solid, which is then purified using column chromatography.
Applications De Recherche Scientifique
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
N-[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-7-5-12(6-8-13)14-10-22-16(19-14)20-15-4-2-3-9-17-15/h2-10H,1H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYYAFFHACMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Acetamide, N-[4-[2-(2-pyridinylamino)-4-thiazolyl]phenyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)


![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)